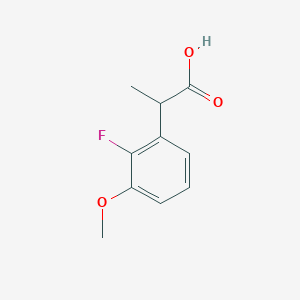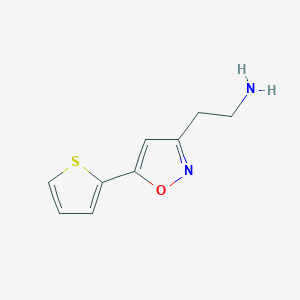
2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine is a compound that features a thiophene ring fused with an isoxazole ring, connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine typically involves the formation of the isoxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and isoxazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the amine hydrogen.
Scientific Research Applications
2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)isoxazole: Lacks the ethylamine group but shares the thiophene and isoxazole rings.
2-(5-Thiophen-2-yl-isoxazol-3-yl)-methanol: Contains a methanol group instead of an ethylamine group.
Uniqueness
2-(5-Thiophen-2-yl-isoxazol-3-yl)-ethylamine is unique due to the presence of the ethylamine group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(5-thiophen-2-yl-1,2-oxazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10N2OS/c10-4-3-7-6-8(12-11-7)9-2-1-5-13-9/h1-2,5-6H,3-4,10H2 |
InChI Key |
YZIXVZSRPYRXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




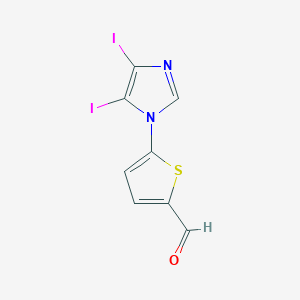
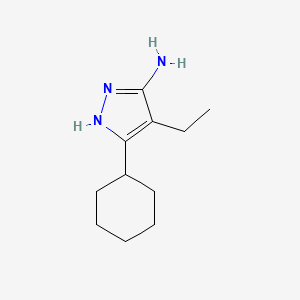
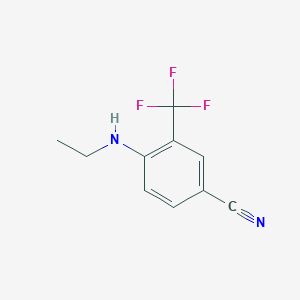
![2-[1-(Methylamino)cyclopentyl]ethanol](/img/structure/B13299568.png)

![{5-[(Propylamino)methyl]furan-2-yl}methanol](/img/structure/B13299582.png)
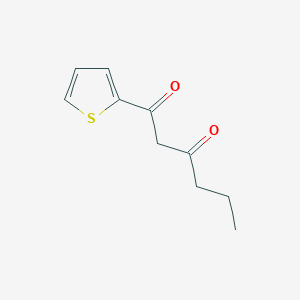
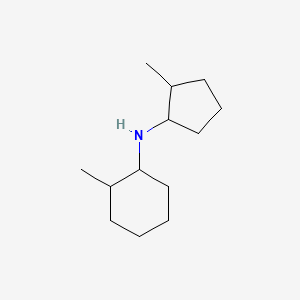
![(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13299599.png)
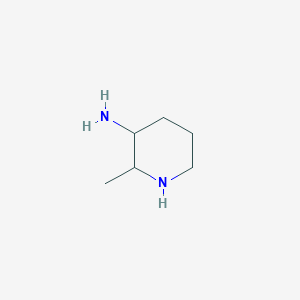
![(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13299624.png)
